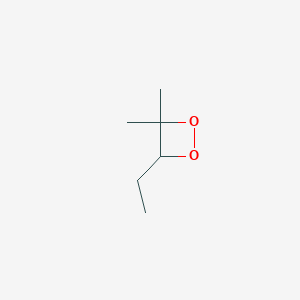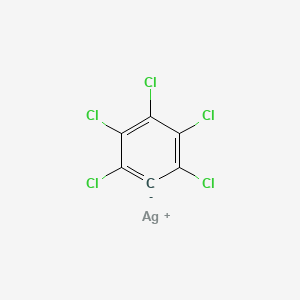
silver;1,2,3,4,5-pentachlorobenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is a compound that consists of a silver ion complexed with 1,2,3,4,5-pentachlorobenzene-6-ide. The latter is a derivative of pentachlorobenzene, a chlorinated aromatic hydrocarbon where five hydrogen atoms on the benzene ring are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of silver salts with 1,2,3,4,5-pentachlorobenzene-6-ide. The preparation of 1,2,3,4,5-pentachlorobenzene-6-ide itself can be achieved through the chlorination of benzene under controlled conditions . The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the reaction with silver salts. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure high purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Silver;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoquinones, while reduction can produce less chlorinated benzenes .
Applications De Recherche Scientifique
Silver;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which silver;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorobenzene: A chlorinated aromatic hydrocarbon with similar chemical properties but without the silver ion complex.
Tetrachlorobenzene: A related compound with four chlorine atoms on the benzene ring.
Hexachlorobenzene: A fully chlorinated benzene derivative with six chlorine atoms.
Uniqueness
Silver;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where the reactivity and stability of the silver complex are advantageous .
Propriétés
Numéro CAS |
86745-81-5 |
|---|---|
Formule moléculaire |
C6AgCl5 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
silver;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Ag/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
Clé InChI |
DSVLQUIDGJMVRT-UHFFFAOYSA-N |
SMILES canonique |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


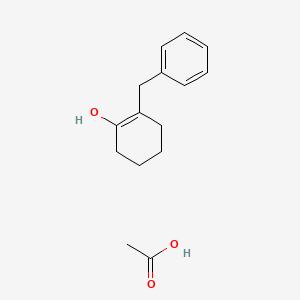
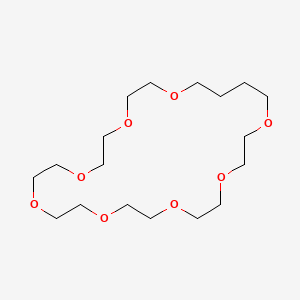
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
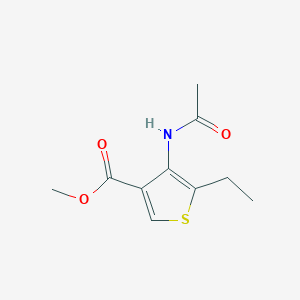
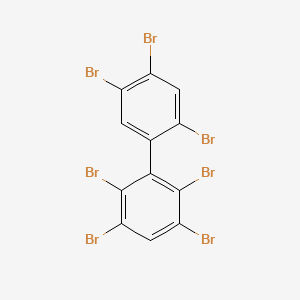

![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

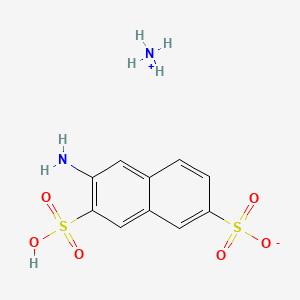
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)

